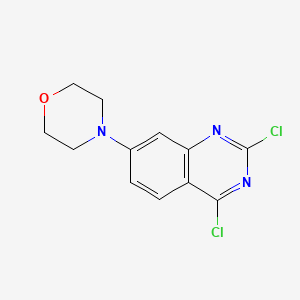
(5-amino-2-thienyl)phenyl-Methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-amino-2-thienyl)phenyl-Methanone is a heterocyclic compound that features a thiophene ring substituted with an amino group at the 2-position and a phenylcarbonyl group at the 5-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This is a common method for synthesizing aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Fiesselmann Synthesis: This method uses α-haloketones and thiourea to form thiophene derivatives.
Industrial Production Methods: Industrial production often utilizes scalable versions of the above-mentioned synthetic routes, optimizing reaction conditions for higher yields and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize environmental impact .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently employed.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various functionalized thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(5-amino-2-thienyl)phenyl-Methanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-amino-2-thienyl)phenyl-Methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects . In materials science, its electronic properties are harnessed for applications in organic electronics .
Vergleich Mit ähnlichen Verbindungen
2-Aminothiophene: Shares the amino group but lacks the phenylcarbonyl substitution.
5-Phenylthiophene: Contains the phenyl group but lacks the amino substitution.
Thiophene-2-carboxylic acid: Features a carboxyl group instead of an amino group.
Uniqueness: (5-amino-2-thienyl)phenyl-Methanone is unique due to the presence of both the amino and phenylcarbonyl groups, which confer distinct electronic and steric properties. This dual substitution enhances its versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C11H9NOS |
|---|---|
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
(5-aminothiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H9NOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H,12H2 |
InChI-Schlüssel |
WZCRHULLOCIESQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl N-[4-(1,3-dioxoisoindol-2-yl)-2-nitrophenyl]carbamate](/img/structure/B8643423.png)



![2,5-Pyrrolidinedione, 1-[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B8643454.png)



![4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile](/img/structure/B8643475.png)





